

Introduction: The Versatility of a Heterobifunctional Linker

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Compound of Interest

Compound Name: *Thiol-C2-PEG2-OH*

Cat. No.: *B1682312*

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Thiol-C2-PEG2-OH is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure is defined by three key components: a terminal thiol group (-SH), a short ethyl spacer (C2), and a hydrophilic diethylene glycol (PEG2) spacer terminating in a hydroxyl group (-OH). This unique architecture provides orthogonal reactivity, allowing for sequential conjugation of different molecules or for precise surface modification.

The thiol group offers high reactivity towards the surfaces of noble metals like gold and silver, forming stable self-assembled monolayers (SAMs). It also readily participates in Michael addition reactions with maleimides, a cornerstone of protein bioconjugation. The terminal hydroxyl group, while less reactive than a carboxylic acid, provides a valuable site for conjugation through activation, enabling the attachment of a wide range of molecules. The intervening PEG2 spacer enhances aqueous solubility, reduces non-specific protein binding, and provides spatial separation between the conjugated entities, which is critical for maintaining the biological activity of attached molecules.

This guide provides a comprehensive overview of **Thiol-C2-PEG2-OH**, detailing its chemical properties, common research applications, detailed experimental protocols, and its role in constructing complex biomolecular systems.

Core Physicochemical and Application Data

The utility of **Thiol-C2-PEG2-OH** is rooted in its defined chemical structure and the properties of the resulting conjugates. Quantitative data from representative studies are summarized

below to provide a reference for experimental design.

Table 1: Physicochemical Properties of Thiol-C2-PEG2-OH

Property	Value	Reference(s)
IUPAC Name	2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol	
Synonyms	HS-PEG2-C2-OH, Thiol-PEG2-Alcohol	
CAS Number	56282-36-1	[1]
Chemical Formula	C ₆ H ₁₄ O ₃ S	[1]
Molecular Weight	166.24 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Storage Conditions	-20°C, stored under inert gas (e.g., Nitrogen)	[1]

Table 2: Representative Quantitative Data for Thiol-PEG Functionalized Gold Nanoparticles (AuNPs)

Parameter	Value Range	Measurement Technique(s)	Notes	Reference(s)
Grafting Density on AuNPs	1.1 - 6.3 chains/nm ²	TGA, ICP-MS, NMR	Density is dependent on PEG chain length, core particle size, and incubation conditions. Shorter chains typically lead to higher densities.	[2][3]
Hydrodynamic Diameter Increase (Post-PEGylation)	10 - 20 nm	DLS	Dependent on PEG molecular weight and conformation (mushroom vs. brush regime). For a 5 kDa PEG, an increase of ~18 nm was observed.	[4]
Zeta Potential (20 nm AuNP)	DLS	[5]		
* Citrate-Stabilized (Initial)	-30 to -50 mV	The negative charge is due to the citrate capping agent.	[5]	
After HS-PEG-COOH Functionalization	-20 to -40 mV	The charge remains negative due to the terminal carboxyl group.	[5]	

After HS-PEG-
OH
Functionalization
*

-5 to -15 mV

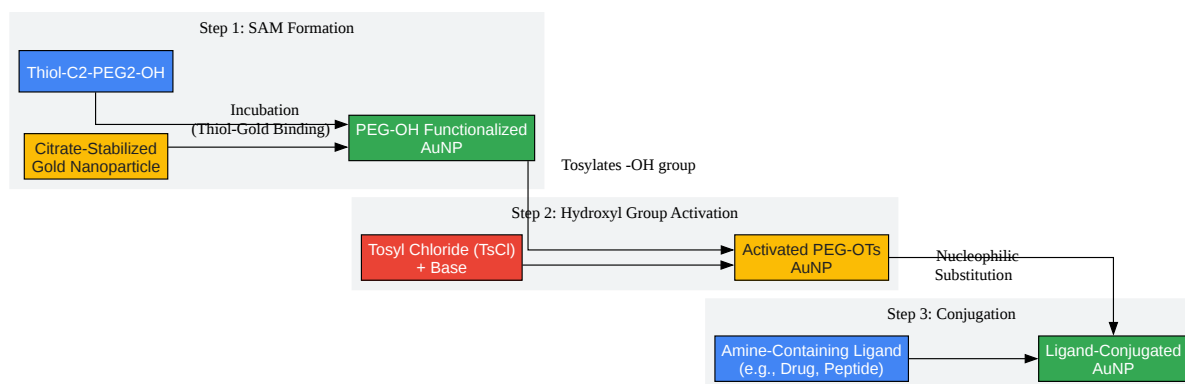
The charge shifts
towards neutral
as the hydroxyl
group replaces [5]
the citrate
surface.

Core Research Applications & Experimental Protocols

The orthogonal nature of the thiol and hydroxyl groups makes **Thiol-C2-PEG2-OH** suitable for a multi-step, controlled approach to building complex conjugates.

Surface Modification of Gold Nanoparticles (AuNPs)

The most common application is the functionalization of gold surfaces. The high affinity of the thiol group for gold results in the spontaneous formation of a dense, stable self-assembled monolayer (SAM). This process passivates the nanoparticle surface, improving colloidal stability and providing a foundation for further functionalization via the terminal hydroxyl group.



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Workflow for AuNP modification and conjugation.

This protocol details the formation of a SAM on citrate-stabilized gold nanoparticles.

- Materials:
 - Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter).
 - **Thiol-C2-PEG2-OH.**
 - Ethanol or Dimethylsulfoxide (DMSO) for linker stock solution.
 - Phosphate buffer (10 mM, pH 7.4) or ultrapure water.
 - Centrifuge and tubes appropriate for nanoparticle size.

- Methodology:
 - Characterize Initial AuNPs: Before functionalization, establish a baseline by measuring the hydrodynamic diameter and zeta potential of the citrate-stabilized AuNPs using Dynamic Light Scattering (DLS) and the UV-Vis spectrum.[\[6\]](#)
 - Prepare Linker Solution: Prepare a fresh stock solution of **Thiol-C2-PEG2-OH** in ethanol or DMSO (e.g., 1 mg/mL).
 - Incubation: Add the **Thiol-C2-PEG2-OH** solution to the AuNP solution. A significant molar excess of the thiol linker (e.g., $>3 \times 10^4$ molecules per nanoparticle) is typically used to ensure complete surface coverage and displacement of citrate ions.[\[7\]](#)
 - Stir or gently agitate the mixture at room temperature overnight to allow for the formation of a stable Au-S bond and the SAM.[\[8\]](#)
 - Purification: Purify the functionalized AuNPs to remove unbound linker.
 - Centrifuge the solution at a speed and duration appropriate for the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
 - Carefully remove the supernatant.
 - Resuspend the nanoparticle pellet in a stabilizing buffer (e.g., 10 mM phosphate buffer, pH 7.4) using gentle sonication or vortexing.
 - Repeat the centrifugation and resuspension wash step at least three times.
 - Characterization: Re-characterize the purified PEG-OH functionalized AuNPs using DLS and UV-Vis spectroscopy to confirm successful modification and assess colloidal stability.

Bioconjugation via the Terminal Hydroxyl Group

The terminal hydroxyl group of the PEG linker is not highly reactive on its own. To conjugate molecules to this end, it must first be activated by converting it into a better leaving group. A common and effective method is tosylation, which converts the -OH group into a tosylate (-OTs), which can then be easily displaced by a nucleophile, such as a primary amine.

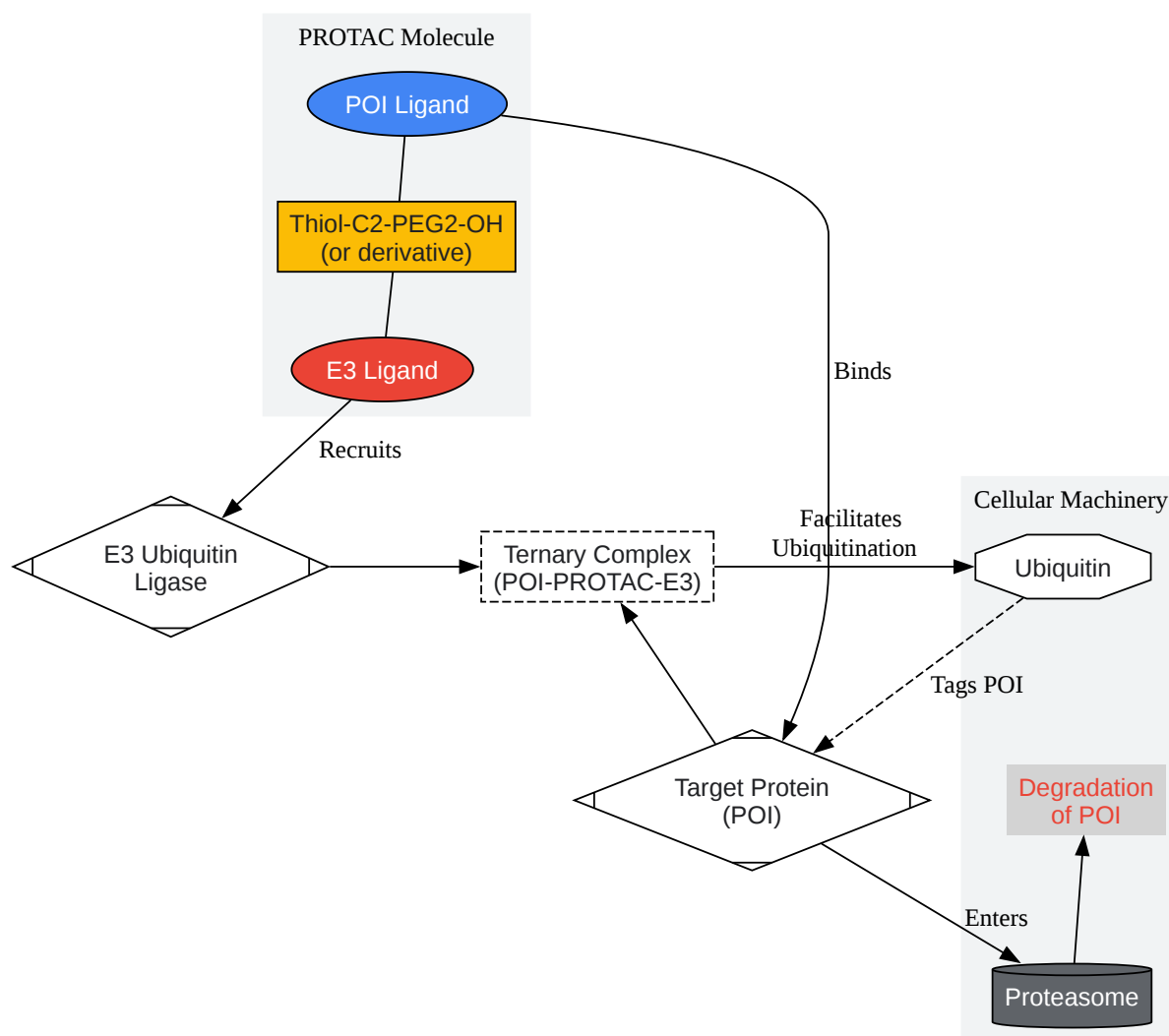
This protocol describes a two-step process: (A) activation of the hydroxyl group on a PEGylated surface (e.g., the AuNPs from Protocol 1) via tosylation, and (B) conjugation of an amine-containing molecule.

- Materials:
 - PEG-OH functionalized AuNPs (from Protocol 1).
 - Anhydrous Dichloromethane (DCM).
 - Triethylamine (TEA) or Pyridine (as a base).
 - p-Toluenesulfonyl chloride (TsCl).
 - Amine-containing molecule (e.g., drug, peptide, protein).
 - Anhydrous Dimethylformamide (DMF).
 - Diisopropylethylamine (DIPEA).
- Methodology Part A: Hydroxyl Activation (Tosylation)
 - Prepare the PEG-OH AuNPs in anhydrous DCM. If starting from an aqueous buffer, solvent exchange is required.
 - Add Triethylamine (1.5 - 2.5 equivalents relative to the estimated number of -OH groups on the nanoparticle surfaces) to the solution and cool to 0°C in an ice bath.[\[7\]](#)[\[9\]](#)
 - Slowly add a solution of p-Toluenesulfonyl chloride (1.2 - 2.2 equivalents) in anhydrous DCM to the nanoparticle solution.[\[7\]](#)[\[9\]](#)
 - Allow the reaction to warm to room temperature and stir for 4-16 hours.[\[7\]](#)[\[9\]](#)
 - Monitor the reaction if possible (monitoring on free linker molecules via TLC is a common proxy).
 - Purify the activated PEG-OTs AuNPs by centrifugation and resuspension in anhydrous DCM to remove excess reagents.

- Methodology Part B: Conjugation of Amine-Containing Ligand
 - Resuspend the purified, activated PEG-OTs AuNPs in anhydrous DMF.
 - In a separate tube, dissolve the amine-containing molecule (1.5 equivalents relative to tosyl groups) in anhydrous DMF. Add DIPEA (2.0 equivalents) as a base.
 - Add the amine-ligand solution to the activated AuNP suspension.
 - Stir the reaction at room temperature for 12-24 hours.
 - Purify the final ligand-conjugated AuNPs by centrifugation, dialysis, or size exclusion chromatography to remove unreacted ligand and byproducts.

Application in PROTAC Development

Thiol-C2-PEG2-OH serves as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker physically separates the POI-binding and E3-binding moieties, and its length and flexibility are critical for enabling the formation of a productive ternary complex.



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PROTAC mechanism of action.

In PROTAC synthesis, the **Thiol-C2-PEG2-OH** linker can be attached sequentially to the two different ligands. For instance, one ligand might be coupled to the hydroxyl end (after activation), while the thiol end is used to connect to the second ligand, providing a controlled, stepwise assembly of the final PROTAC molecule.[9]

Conclusion

Thiol-C2-PEG2-OH is a powerful and versatile tool for researchers in chemistry, materials science, and drug development. Its well-defined structure with orthogonal reactive groups—a high-affinity thiol and a readily activatable hydroxyl—enables the precise construction of functionalized surfaces and complex bioconjugates. From creating stable nanoparticle drug carriers to serving as a critical spacer in targeted protein degraders, the applications of this linker are both broad and impactful. The protocols and data presented in this guide offer a foundational resource for leveraging the unique capabilities of **Thiol-C2-PEG2-OH** in advanced research applications.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]
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